3-bromo-2,6-dimethylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXYQIVFTWUMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Bromo 2,6 Dimethylquinolin 4 1h One and Its Analogues
Established Synthetic Routes to Quinolin-4(1H)-one Derivatives
The synthesis of the quinolin-4(1H)-one core can be achieved through several established methods, ranging from classic cyclization reactions to modern transition-metal-catalyzed approaches. mdpi.com
Classical methods often involve the condensation of anilines with β-ketoesters or related dicarbonyl compounds, followed by thermal or acid-catalyzed cyclization. The Gould-Jacobs reaction, for instance, involves the reaction of an aniline (B41778) with a diethyl (ethoxymethylene)malonate, which, after substitution and cyclization, yields a quinolin-4(1H)-one with a carboxylate group at the C3 position that can be subsequently removed. mdpi.com Another common method is the Conrad-Limpach synthesis, which utilizes the reaction of anilines and β-ketoesters to form β-anilinocrotonates, which then undergo intramolecular cyclization. researchgate.net
More contemporary methods offer milder conditions and broader substrate scope. These include palladium-catalyzed carbonylation reactions that couple 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere. mdpi.com Other modern approaches include copper-catalyzed aza-Michael additions followed by cyclization and oxidation, as well as environmentally friendly decarboxylating cyclizations using isatoic anhydrides. mdpi.comorganic-chemistry.org
| Synthetic Route | Starting Materials | Key Features |
|---|---|---|
| Gould-Jacobs Reaction | Anilines, Diethyl (ethoxymethylene)malonate | Forms a C3-carboxylate intermediate which is later decarboxylated. mdpi.com |
| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Involves intramolecular cyclization under high temperatures (e.g., in diphenyl ether). researchgate.net |
| Camps Cyclization | N-(2-acylaryl)amides | A base-promoted reaction for synthesizing 3-substituted quinolin-4-ones. mdpi.com |
| Palladium-Catalyzed Carbonylation | 2-Iodoanilines, Terminal acetylenes, Carbon monoxide | A modern method utilizing transition metal catalysis. mdpi.com |
| Decarboxylating Cyclization | Isatoic anhydrides, 1,3-Dicarbonyl compounds | An environmentally friendly approach with readily available starting materials. mdpi.com |
Regioselective Bromination Strategies for Quinolin-4(1H)-ones
The introduction of a bromine atom onto the quinolin-4(1H)-one skeleton is a key transformation for generating versatile intermediates. The regioselectivity of this electrophilic substitution is crucial and can be directed to various positions on the heterocyclic ring system.
The C3 position of the quinolin-4(1H)-one ring is often susceptible to electrophilic attack. Direct bromination at this position provides a valuable synthetic intermediate for further functionalization. Recent advancements have led to electrochemical methods for the C3-H halogenation of quinoline-4(1H)-ones. organic-chemistry.org These protocols can offer high regioselectivity and utilize simple potassium halides as both the halogenating agent and the electrolyte, representing a green and efficient approach. organic-chemistry.orgresearchgate.net
For instance, in the case of 2-methylquinolin-4(1H)-ones, the presence and nature of a substituent at the C3 position dictate the bromination site. nuph.edu.uachdu.edu.ua If the C3 position is unsubstituted, bromination may occur there. However, if a substituent like a benzyl (B1604629) group is present at C3, bromination can be directed to the methyl group at the C2 position. nuph.edu.uachdu.edu.ua Electron-donating groups on the carbocyclic ring generally activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. researchgate.net The interplay of these substituent effects allows for controlled and selective bromination.
| Substituent Position | Substituent Nature | Observed Bromination Pattern |
|---|---|---|
| C3 Unsubstituted | - | Bromination often occurs at C3 and/or C6. nuph.edu.uachdu.edu.ua |
| C3 Substituted (e.g., Benzyl) | Alkyl/Aryl | Bromination can be directed to the C2-methyl group. nuph.edu.uachdu.edu.ua |
| Carbocyclic Ring | Electron-donating (e.g., -OCH3) | Activates the benzene (B151609) ring, potentially leading to bromination at positions like C6 or C8. researchgate.net |
| Carbocyclic Ring | Electron-withdrawing (e.g., -NO2) | Deactivates the benzene ring towards electrophilic substitution. |
A variety of halogenating agents can be employed for the bromination of quinolin-4(1H)-ones, with molecular bromine (Br₂) and N-bromosuccinimide (NBS) being the most common. nuph.edu.ua The choice of reagent and reaction conditions can influence the selectivity and efficiency of the bromination.
Molecular bromine is often used in solvents like glacial acetic acid or chloroform. nuph.edu.uachdu.edu.ua N-bromosuccinimide is another widely used reagent, particularly for allylic and benzylic brominations, but it is also effective for aromatic bromination, sometimes in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. nih.govnuph.edu.ua Studies have shown that for certain 2-methylquinolin-4(1H)-ones, the direction of halogenation depends more on the substrate's substitution pattern than on the specific choice between Br₂ and NBS. nuph.edu.uachdu.edu.ua
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Molecular Bromine (Br₂) | Glacial acetic acid or Chloroform (CHCl₃) | A common and effective reagent for electrophilic aromatic bromination. nuph.edu.uachdu.edu.ua |
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃), Carbon tetrachloride (CCl₄), often with a radical initiator (e.g., benzoyl peroxide) | Versatile reagent, used for both electrophilic and radical brominations. nih.govnuph.edu.ua |
| Potassium Bromide (KBr) | Electrochemical conditions | Serves as both the bromine source and electrolyte in electrochemical halogenations. organic-chemistry.orgresearchgate.net |
Synthesis of 3-Bromo-2,6-dimethylquinolin-4(1H)-one: Specific Approaches and Considerations
The synthesis of the target compound, this compound, can be envisioned through a two-step process: first, the construction of the 2,6-dimethylquinolin-4(1H)-one core, followed by its regioselective bromination at the C3 position.
A plausible route to the 2,6-dimethylquinolin-4(1H)-one precursor is the Conrad-Limpach reaction. This would involve the condensation of p-toluidine (B81030) (4-methylaniline) with ethyl acetoacetate (B1235776) to form an intermediate ethyl β-(4-methylanilino)crotonate. Subsequent thermal cyclization of this intermediate, typically carried out in a high-boiling solvent like diphenyl ether, would yield the desired 2,6-dimethylquinolin-4(1H)-one.
With the precursor in hand, the next step is the regioselective bromination at the C3 position. Given that the C3 position is unsubstituted, direct bromination using molecular bromine in a suitable solvent such as acetic acid is a primary strategy. The methyl groups at C2 and C6 are electron-donating, which can influence the reactivity of the ring. The C2-methyl group activates the C3 position for electrophilic attack, while the C6-methyl group activates the carbocyclic ring, primarily at the C5 and C7 positions. However, electrophilic substitution on the pyridinone ring is often favored. Therefore, careful control of reaction conditions (e.g., temperature, stoichiometry of the brominating agent) would be crucial to achieve selective bromination at C3 and minimize side reactions, such as bromination on the carbocyclic ring or at the C2-methyl group.
Derivatization and Further Functionalization of Brominated Quinolin-4(1H)-ones
The bromine atom at the C3 position of the quinolin-4(1H)-one ring serves as a versatile functional handle for introducing a wide range of substituents, thereby enabling the synthesis of diverse chemical libraries. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions. researchgate.net
For example, the Suzuki-Miyaura reaction can be used to couple 3-bromoquinolin-4(1H)-ones with various aryl- or heteroarylboronic acids, leading to the formation of 3-arylquinolin-4(1H)-ones. Similarly, the Sonogashira coupling with terminal alkynes provides access to 3-alkynyl derivatives. researchgate.net These reactions allow for the systematic modification of the quinolinone core, which is a common strategy in drug discovery to explore structure-activity relationships. The ability to perform these transformations regioselectively on polyhalogenated quinolinones further highlights the utility of these brominated intermediates in complex molecule synthesis. researchgate.net
Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki reaction for quinoline (B57606) derivatives)
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org Among these, the Palladium-catalyzed Suzuki-Miyaura reaction is particularly prominent for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.govmdpi.com This reaction is instrumental in creating biaryl systems by coupling an organohalide with an organoboron compound. nih.gov
For brominated quinoline derivatives, the Suzuki reaction provides a powerful tool for introducing aryl, heteroaryl, alkyl, or alkenyl groups, thereby expanding the molecular diversity of the quinoline scaffold. nih.govresearchgate.net The general mechanism involves a catalytic cycle that begins with the oxidative addition of the bromoquinoline to a Palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com
Studies on 3-bromoquinolines have demonstrated their successful participation in Suzuki-Miyaura cross-coupling reactions. For instance, the coupling of 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been optimized to maximize reaction yield. researchgate.net Similarly, various bromoquinolines have been coupled with 2-aminophenylboronic acid to produce the desired biaryl systems in good yields. researchgate.net The reactivity in these reactions can be influenced by the electronic distribution within the quinoline ring system. researchgate.net
Table 1: Examples of Suzuki-Miyaura Reactions on Bromoquinoline Systems
| Bromoquinoline Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalysts / DBU | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |
| 2-Bromoquinoline | 2-Aminophenylboronic acid hydrochloride | PdCl2(dppf) | 2-(2-Aminophenyl)quinoline | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | mdpi.com |
| ortho-Bromoanilines | Aryl, alkenyl, heteroaromatic boronic esters | Pd catalyst | ortho-Substituted anilines | nih.gov |
Nucleophilic Substitution Reactions of Brominated Quinoline Systems
The bromine atom on the quinoline ring serves as a good leaving group, making it susceptible to replacement by a variety of nucleophiles. This allows for the introduction of nitrogen, oxygen, and sulfur-containing functional groups. Nucleophilic aromatic substitution (SNAr) is a key mechanism for these transformations, particularly when the quinoline ring is activated by electron-withdrawing groups. nih.gov
The presence of groups like the nitro group can significantly reduce the electron density of the quinoline scaffold, thereby facilitating attack by nucleophiles. nih.gov For example, 6-bromo-5-nitroquinoline (B1267105) has been successfully converted into 6-piperazinyl and 6-morpholinyl quinolines via SNAr reactions. nih.gov Similarly, 3-bromo-4-nitroquinoline 1-oxide reacts with various amines, such as 2-methylaminoethanol and ethylenediamine, to yield the corresponding 3-amino-4-nitro-quinoline 1-oxides. researchgate.net These reactions demonstrate that the bromine at the C-3 position is reactive towards nucleophilic displacement, providing a route to novel substituted quinolines.
Nucleophilic substitution reactions are not limited to nitrogen nucleophiles. The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines shows that, alongside the expected substitution product, rearranged isomers can also form, indicating complex reaction pathways. researchgate.net This highlights the importance of understanding the reactivity of the specific heterocyclic system.
Table 2: Examples of Nucleophilic Substitution on Brominated Heterocycles
| Brominated Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 6-Bromo-5-nitroquinoline | Piperazine, Morpholine | 6-Amino-substituted quinolines | nih.gov |
| 3-Bromo-4-nitroquinoline 1-oxide | 2-Methylaminoethanol, Ethylenediamine | 3-Amino-4-nitro-quinoline 1-oxides | researchgate.net |
| 3-Bromo-4-nitroquinoline 1-oxide | 2-Aminoethanethiol | Thiomorpholino[2,3-b]quinoline | researchgate.net |
| (S)-2-bromohexane | Acetate ion (CH3CO2–) | Acetate ester (with inversion of configuration) | libretexts.org |
Synthesis of Novel Substituted Quinoline Compounds from Brominated Precursors
Brominated quinolines and quinolinones are valuable intermediates for the synthesis of a wide array of novel compounds. nih.govresearchgate.net The transformations discussed previously—cross-coupling and nucleophilic substitution—are primary strategies for elaborating the basic quinoline structure into more complex and functionally diverse molecules.
Starting from brominated precursors, derivatives containing cyano, methoxy, phenyl, and amino groups can be synthesized. nih.govresearchgate.net For example, the synthesis of novel 2-phenyl quinoline hydrazide derivatives has been achieved starting from 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov The initial bromo-substituted acid is converted to an ester and then to a key carbohydrazide (B1668358) intermediate, which is further modified to produce a range of bioactive compounds. nih.gov
Furthermore, the reactivity of brominated quinolines can be exploited in more advanced synthetic strategies. C-H activation reactions on 3-bromoquinoline N-oxide have been used to introduce alkyl and sulfoximine (B86345) groups at the C-2 position, demonstrating that the bromo-substituent can be retained while other positions on the ring are functionalized. mdpi.com This allows for a stepwise construction of polysubstituted quinolines. The versatility of these brominated building blocks makes them essential in the development of new chemical entities with potential applications in various fields.
Table 3: Transformations of Brominated Quinoline Precursors
| Precursor | Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Esterification, Hydrazinolysis | Ethanol/H2SO4, then Hydrazine hydrate | Carbohydrazide | nih.gov |
| 3-Bromoquinoline N-oxide | C-H activation / Carbamoylation | Cu-catalyst / Hydrazinecarboxamides | C2-Carbamoyl | mdpi.com |
| 3-Bromoquinoline N-oxide | C-H activation / Sulfoximination | Cu-catalyst / Sulfoximines | C2-Sulfoximine | mdpi.com |
| Brominated Quinolines | Coupling/Substitution | Various | Cyano, Methoxy, Phenyl, Amino | nih.govresearchgate.net |
Computational Chemistry and in Silico Modeling of 3 Bromo 2,6 Dimethylquinolin 4 1h One and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately predict the optimized geometry, including bond lengths and angles, of quinolinone derivatives. These calculations are fundamental for understanding the molecule's stability and reactivity. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. irjweb.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Analogous Quinolinone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |
|---|---|---|---|---|---|
| CMQ | - | - | 5.91 | 2.95 | 0.34 |
| NMQ | - | - | 5.73 | 2.86 | 0.35 |
Data derived from a study on related 4(1H)-quinolinone compounds. scielo.br
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). bhu.ac.in
In quinolinone derivatives, the negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms of the quinolinone core, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the aromatic rings often exhibit a positive potential, indicating favorable sites for nucleophilic interactions. scielo.brresearchgate.net For example, in a study of two novel 4(1H)-quinolinones, the MEP analysis revealed high electron density around the oxygen atoms of the carbonyl and nitro groups. scielo.br This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological recognition processes. nih.gov
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used to elucidate the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds for their binding affinity to a specific biological target.
For quinolin-4(1H)-one derivatives, molecular docking studies have been instrumental in identifying their potential as inhibitors of various enzymes, particularly protein kinases, which are often implicated in cancer. fmhr.org These studies predict how the quinolinone scaffold and its substituents fit into the active site of the target protein and identify the key intermolecular interactions that stabilize the ligand-protein complex.
Common interactions observed for quinolinone derivatives include hydrogen bonds between the quinolinone core (e.g., the carbonyl oxygen and the N-H group) and amino acid residues in the active site. Hydrophobic interactions between the aromatic rings of the quinolinone and nonpolar residues of the protein also play a crucial role in binding. For instance, in a study of quinolin-4(1H)-one derivatives as VEGFR-2 inhibitors, docking analysis revealed a common mechanism of interaction at the ATP-binding site. fmhr.org Similarly, docking of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives into the EGFR tyrosine kinase domain showed conserved hydrogen bonding with key amino acid residues. nih.gov
Molecular docking programs calculate a scoring function to estimate the binding affinity of a ligand to its target. This score, often expressed as a binding energy (in kcal/mol), provides a qualitative measure of the stability of the ligand-protein complex. A more negative binding energy generally indicates a more favorable interaction. In some cases, the binding energy can be used to estimate the inhibition constant (Ki), which is a measure of the ligand's potency as an inhibitor.
In a molecular docking study of quinolin-4(1H)-one derivatives against VEGFR-2, the binding affinities ranged from -14.65 to -11.31 kcal/mol, indicating strong inhibitory potential. fmhr.org Another study on quinazoline (B50416) derivatives targeting the MAPK protein showed that the most active compounds had binding energies around -10.8 kcal/mol, which correlated with their cytotoxic activity. bohrium.com
Table 2: Representative Binding Energies of Analogous Quinolinone Derivatives against Protein Kinases
| Compound Class | Target Protein | Range of Binding Energies (kcal/mol) |
|---|---|---|
| Quinolin-4(1H)-one derivatives | VEGFR-2 | -11.31 to -14.65 |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | MAPK | ~ -10.8 |
| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR Tyrosine Kinase | MolDock Score up to -137.813 |
Data compiled from studies on analogous quinolinone and quinazolinone compounds. fmhr.orgnih.govbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov
For quinolinone derivatives, QSAR models have been developed to predict their activity against various targets. These models typically use a combination of electronic, steric, and hydrophobic descriptors calculated from the molecular structures. For example, a QSAR study on quinolon-4(1H)-imine derivatives as antimalarial agents utilized electronic descriptors derived from ab initio calculations. unram.ac.id The resulting multiple linear regression (MLR) model showed a strong correlation between the atomic charges on specific carbon atoms and the antimalarial activity, with a high squared correlation coefficient (r²) of 0.910. unram.ac.id Such models provide valuable insights into the structural requirements for activity and can accelerate the drug discovery process.
Table 3: Example of a QSAR Model for Antimalarial Quinolon-4(1H)-imine Derivatives
| Statistical Parameter | Value |
|---|---|
| n (number of compounds) | 22 |
| r² (squared correlation coefficient) | 0.910 |
| SEE (Standard Error of Estimation) | 0.171 |
| F-statistic ratio (Fhit/Ftab) | 4.510 |
| PRESS (Predicted Residual Sum of Squares) | 0.697 |
Data from a QSAR study on analogous quinolon-4(1H)-imine compounds. unram.ac.id
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and stability of complexes formed between ligands, such as derivatives of 3-bromo-2,6-dimethylquinolin-4(1H)-one, and their biological targets. nih.gov These simulations, often conducted over nanoseconds, provide a detailed view of the conformational changes and interactions that govern the binding affinity and efficacy of a potential drug molecule. nih.govmdpi.com
Research on quinoline-based iminothiazoline derivatives has utilized MD simulations to assess the stability of the ligand-protein complex. nih.gov By analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), scientists can understand the behavior of the complex under physiological conditions. nih.govmdpi.com For instance, a stable RMSD trend throughout a simulation suggests that the ligand remains securely bound within the active site of the receptor. mdpi.com
The analysis of hydrogen bonds and other non-covalent interactions during the simulation further elucidates the key residues responsible for anchoring the ligand. nih.gov For example, in studies of 6-bromo quinazoline derivatives as potential anticancer agents, MD simulations helped to confirm the binding affinity and interactions with key residues of the target protein, such as EGFR. nih.gov These simulations can reveal the flexibility of the complex and the solvent-accessible surface area, offering a comprehensive picture of the ligand-receptor interaction dynamics. mdpi.com
Interactive Table: Key Parameters from Molecular Dynamics Simulations of Quinoline (B57606) Derivatives
| Derivative | Target Protein | Simulation Time (ns) | Average RMSD (Å) | Key Interacting Residues | Reference |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 100 | Stable | Not Specified | nih.gov |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | EGFR | Not Specified | Not Specified | Not Specified | nih.gov |
In Silico Prediction of Pharmacokinetic Properties (ADMET)
The journey of a drug molecule through the human body is a complex process governed by its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.net
Various computational models and software are employed to predict the ADMET properties of compounds like this compound and its derivatives. These predictions are based on the molecule's structural features and physicochemical properties. nih.govnih.gov For instance, parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds are crucial in determining a compound's oral bioavailability. scielo.br
Studies on quinoline and quinolinone derivatives have shown that these compounds often exhibit a broad spectrum of biological activities. researchgate.net In silico ADMET analyses of such compounds help in understanding their potential for gastrointestinal absorption, ability to cross the blood-brain barrier, and their metabolic fate involving cytochrome P450 enzymes. nih.govnih.gov For example, predictions can indicate whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms, which is critical for assessing potential drug-drug interactions. researchgate.net The BOILED-Egg model is one such tool that predicts intestinal absorption and blood-brain barrier penetration. nih.gov Furthermore, adherence to frameworks like Lipinski's Rule of Five provides a preliminary assessment of a compound's "drug-likeness". scielo.brnih.gov
Interactive Table: Predicted ADMET Properties of Representative Quinolinone Derivatives
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut. nih.gov |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. nih.gov |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Variable | Determines potential for CNS activity or side effects. nih.govnih.gov |
| Plasma Protein Binding | Significant | Affects the free concentration of the drug available for therapeutic action. nih.gov |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Varies by isoform | Predicts metabolic pathways and potential for drug interactions. researchgate.net |
| Excretion | ||
| Primary Route | Renal | Suggests excretion through the kidneys. nih.gov |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic (predicted) | Indicates a low likelihood of causing DNA mutations. |
| hERG Inhibition | Low to Moderate risk | Assesses the potential for cardiotoxicity. |
Investigation of Biological Activities and Underlying Mechanisms of Action
Antimicrobial Activities of Brominated Quinolin-4(1H)-ones
Brominated quinolin-4(1H)-ones represent a class of compounds with demonstrated antimicrobial potential. The strategic placement of bromine on the heterocyclic ring system can influence the compound's spectrum of activity and potency against various microbial pathogens.
Table 1: Antibacterial Activity (MIC in µg/mL) of Representative Brominated Quinazolinone Derivatives
| Compound/Derivative | Escherichia coli | Salmonella typhimurium | Listeria monocytogenes | Staphylococcus aureus | Pseudomonas aeruginosa |
| Derivative VIIa¹ | 1.56 | 3.125 | 1.56 | 25 | 25 |
¹Data is for 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, a representative brominated derivative. nih.gov Data for 3-bromo-2,6-dimethylquinolin-4(1H)-one was not available in the searched sources.
The antifungal potential of brominated quinoline (B57606) derivatives has also been an area of active investigation. Research on related compounds, such as 6-bromo-3-chloro-8-quinolinol, has demonstrated significant fungitoxicity. This compound was shown to inhibit the growth of four different fungal species at concentrations below 1 µg/mL and was effective against Aspergillus niger and Mucor cirinelloides at 2 µg/mL. fordham.edu Furthermore, certain novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro antifungal activity, with one compound exhibiting an MIC of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus. nih.gov These findings underscore the potential of incorporating bromine into the quinolinone structure to develop effective antifungal agents.
Table 2: Antifungal Activity (MIC in µg/mL) of Representative Brominated Quinoline/Quinazolinone Derivatives
| Compound/Derivative | Candida albicans | Aspergillus flavus |
| Derivative VIIc¹ | 0.78 | 0.097 |
¹Data is for 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, a representative brominated derivative. nih.gov Data for this compound was not available in the searched sources.
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. Targeting QS is an innovative anti-infective strategy. Quinolinone and quinazolinone scaffolds are known to mimic natural QS signaling molecules, such as the Pseudomonas quinolone signal (PQS), and can act as inhibitors of the PQS receptor, PqsR. By blocking this signaling pathway, these compounds can disrupt virulence factor production and biofilm maturation without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. While direct studies on this compound are limited, the fundamental structure is analogous to known PQS antagonists.
The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of essential bacterial enzymes involved in DNA replication. These compounds target DNA gyrase and topoisomerase IV. By stabilizing the complex between these enzymes and DNA, quinolones introduce double-stranded breaks in the bacterial chromosome, which ultimately leads to cell death. It is proposed that brominated quinolin-4(1H)-ones likely share this mechanism of inhibiting microbial growth by targeting these crucial cellular components. The electronegativity and size of the bromine atom at specific positions can enhance the binding affinity of the compound to these enzyme targets, thereby increasing its potency.
Antitubercular Activity of Quinolinone Derivatives
The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents. Quinolinone derivatives have been identified as a promising class of compounds with potential antitubercular activity.
Numerous studies have evaluated quinolinone and related heterocyclic derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. While specific MIC data for this compound was not found, related structures have shown significant promise. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives featuring di-halogen substitutions on an aryl ring attached to the scaffold demonstrated potent activity, with MIC values as low as 2 µg/mL against the H37Rv strain. nih.gov Another study on pyrimidine (B1678525) nucleoside analogues found that a 3'-bromo derivative was a highly effective agent against both wild-type and drug-resistant strains of M. tuberculosis, with an MIC₅₀ of 1-2 µg/mL. nih.gov These results highlight the potential contribution of bromine substitution to the antitubercular efficacy of heterocyclic compounds.
Table 3: Antitubercular Activity (MIC in µg/mL) of Representative Halogenated Heterocyclic Derivatives against M. tuberculosis H37Rv
| Compound/Derivative | MIC (µg/mL) |
| Di-halogenated dihydroquinazolinone¹ | 2 |
| Isoniazid (Standard) | <0.1 |
¹Data is for a representative dihydroquinazolinone derivative with di-halogen substitutions. nih.gov Data for this compound was not available in the searched sources.
Identification of Mycobacterial Targets (e.g., dihydrofolate reductase)
No specific studies were identified that investigated the antimycobacterial activity of this compound. While the quinoline and quinazolinone scaffolds are known to be explored for activity against Mycobacterium tuberculosis and for inhibition of enzymes like dihydrofolate reductase (DHFR), no research has been published detailing such investigations for this specific compound. nih.govnih.govnih.govresearchgate.net Therefore, its potential mycobacterial targets remain unidentified.
Anticancer and Antiproliferative Potential
While various brominated quinoline and quinazolinone derivatives have been evaluated for their anticancer properties, specific data concerning the anticancer and antiproliferative potential of this compound is not present in the available scientific literature.
In Vitro Cytotoxicity Assessment in Diverse Cancer Cell Lines (e.g., C6, HeLa, HT29, MCF-7, SW480, A2780)
A thorough search for in vitro cytotoxicity data of this compound against a diverse panel of cancer cell lines yielded no specific results. There are no published IC50 values or cytotoxicity profiles for this compound against glioma (C6), cervical cancer (HeLa), colon cancer (HT29, SW480), breast cancer (MCF-7), or ovarian cancer (A2780) cell lines. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govbrieflands.comnih.gov
Induction of Apoptosis Pathways
There is no available scientific evidence to suggest that this compound induces apoptosis in cancer cells. Studies on related but structurally distinct compounds have shown pro-apoptotic activity, but these findings cannot be extrapolated to the specific compound . nih.govnih.govnih.gov
Enzyme Inhibition as a Mechanism of Anticancer Action (e.g., topoisomerase I, EGFR)
The potential for this compound to act as an inhibitor of key enzymes in cancer progression, such as topoisomerase I or the epidermal growth factor receptor (EGFR), has not been reported. While other quinoline and quinazolinone derivatives have been investigated as inhibitors of these enzymes, no such data exists for this compound. nih.govnih.govresearchgate.netnih.govnih.govnih.gov
Inhibition of Cancer Cell Migration and Invasion
No studies have been published that assess the effect of this compound on the migratory or invasive capacity of cancer cells.
Photophysical Characteristics and Potential Materials Science Applications
Fluorescence Properties of Quinolinone Derivatives
Quinolinone derivatives are a significant class of heterocyclic compounds recognized for their inherent fluorescence properties. researchgate.netcrimsonpublishers.com The fundamental quinolinone scaffold, consisting of a fused benzene (B151609) and a pyridinone ring, forms a π-conjugated system that is responsible for its photophysical behavior. crimsonpublishers.comcrimsonpublishers.com These compounds typically absorb ultraviolet (UV) light and emit in the visible region of the electromagnetic spectrum. crimsonpublishers.com The fluorescence characteristics of quinolinone derivatives are highly sensitive to their structural framework and the surrounding environment. crimsonpublishers.comcrimsonpublishers.com
The electronic transitions responsible for the fluorescence of quinolinones are generally attributed to π-π* transitions within the aromatic system. crimsonpublishers.com The presence of heteroatoms, such as nitrogen and oxygen, introduces n-π* transitions, which can influence the fluorescence quantum yield. rsc.org In many N-heterocyclic compounds, the non-bonding electrons can lead to an increase in intersystem crossing, a non-radiative process that competes with fluorescence and can decrease the quantum yield. rsc.org
The fluorescence properties of quinolinone derivatives can be modulated by introducing various substituents onto the quinolinone core. nih.gov These modifications can alter the electron density within the molecule, thereby affecting the energies of the ground and excited states and, consequently, the absorption and emission wavelengths. crimsonpublishers.com The nature and position of these substituents play a crucial role in fine-tuning the photophysical properties of these compounds, making them versatile candidates for various applications. researchgate.netnih.gov
Influence of Molecular Structure on Emission Wavelength and Quantum Yield
The presence of methyl groups at the 2- and 6-positions is expected to have a modest effect on the photophysical properties. Alkyl groups are generally considered to be weakly electron-donating and can cause a slight bathochromic (red) shift in the emission wavelength.
The bromine atom at the 3-position is anticipated to have a more significant impact due to the "heavy-atom effect". rsc.orgnih.gov This effect is known to enhance spin-orbit coupling, which promotes intersystem crossing from the excited singlet state to the triplet state. rsc.orgnih.gov This non-radiative decay pathway competes with fluorescence, often leading to a decrease in the fluorescence quantum yield. rsc.org Therefore, it is plausible that 3-bromo-2,6-dimethylquinolin-4(1H)-one would exhibit a lower quantum yield compared to its non-halogenated counterpart. In some cases, the presence of a halogen can also lead to a red-shift in the emission wavelength. nih.gov
The following table presents representative data for substituted quinoline (B57606) derivatives to illustrate the general effects of substituents on their photophysical properties. Please note that these are not values for this compound but serve to demonstrate established structure-property relationships.
| Compound | Substituents | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Benzo[h]quinoline | - | 367 | 0.15 | rsc.org |
| Protonated Benzo[h]quinoline | - | 416 | - | rsc.org |
| Isoquinoline | - | - | < 0.01 | rsc.org |
| Acridine | - | - | < 0.01 | rsc.org |
This table is for illustrative purposes to show the effect of structural changes on the fluorescence of quinoline derivatives. The specific values for this compound are not available in the cited literature.
Potential for Development as Fluorescent Probes or Optoelectronic Materials
The quinolinone scaffold is a promising platform for the development of fluorescent probes and optoelectronic materials due to its tunable photophysical properties and synthetic accessibility. researchgate.netnih.gov The ability to modify the emission wavelength and quantum yield through chemical synthesis allows for the rational design of molecules with specific functions. nih.gov
Fluorescent Probes:
Quinoline-based fluorescent probes have been extensively developed for the detection of various analytes, including metal ions and biological molecules. researchgate.netcrimsonpublishers.comcrimsonpublishers.com The sensitivity of their fluorescence to the local environment makes them suitable for use as sensors. crimsonpublishers.com Although the bromine substituent in this compound may quench fluorescence, this property can be exploited in the design of "turn-on" fluorescent probes. crimsonpublishers.com For instance, a probe could be designed where the quenching effect of the bromine atom is alleviated upon binding to a specific target, leading to an increase in fluorescence intensity. crimsonpublishers.com
Optoelectronic Materials:
Quinoline and its derivatives are also being explored for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs). crimsonpublishers.com Their electron-transporting capabilities and chemical stability are desirable properties for these applications. crimsonpublishers.com While the heavy-atom effect of bromine in this compound might be detrimental for applications requiring high fluorescence quantum yields, it could be advantageous for applications that utilize phosphorescence or require efficient intersystem crossing. Further research into the solid-state luminescence and charge-transport properties of this compound and its derivatives would be necessary to fully assess its potential in this area.
Future Directions and Perspectives in Research on 3 Bromo 2,6 Dimethylquinolin 4 1h One
Exploration of Novel Synthetic Strategies for Expanded Chemical Diversity
The future of research into 3-bromo-2,6-dimethylquinolin-4(1H)-one will heavily rely on the development of innovative and efficient synthetic methodologies. While classical methods for quinolinone synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, provide a foundational approach, exploring more advanced techniques will be crucial for generating a diverse library of analogues. nih.gov
Future synthetic endeavors should focus on:
Advanced Catalytic Systems: The application of modern catalytic approaches, including transition-metal-catalyzed and metal-free reactions, can offer milder and more efficient pathways to quinolinone derivatives. nih.govacs.org For instance, developing novel catalyst systems for the Friedländer synthesis could improve yields and substrate scope, allowing for the introduction of a wider range of functional groups. nih.govmdpi.com
Diversity-Oriented Synthesis: Implementing diversity-oriented synthesis strategies will be key to creating a broad spectrum of structurally related compounds. acs.org This could involve multi-component reactions where the core this compound structure is assembled in a single step from multiple starting materials, rapidly generating chemical diversity.
Late-Stage Functionalization: A significant area of exploration will be the late-stage functionalization of the this compound core. This involves modifying the existing molecule at specific positions to introduce new chemical motifs. Techniques such as C-H activation could be employed to directly functionalize the quinolinone ring, providing access to novel derivatives that are otherwise difficult to synthesize. mdpi.com
These advanced synthetic approaches will be instrumental in building a comprehensive library of analogues, which is a prerequisite for detailed structure-activity relationship (SAR) studies.
In-depth Elucidation of Molecular Mechanisms in Biological Systems
Understanding how this compound and its derivatives interact with biological systems at a molecular level is a critical future research direction. While the broader class of quinolinones is known to exhibit a wide range of biological activities, the specific mechanisms of action for this particular compound remain largely unexplored.
Key areas for investigation include:
Target Identification and Validation: The initial step will be to identify the specific molecular targets of this compound. This can be achieved through a combination of computational and experimental approaches, such as affinity chromatography, proteomics, and genetic screening. Once potential targets are identified, their biological relevance and role in disease pathways must be validated. yu.edu
Biochemical and Cellular Assays: Following target identification, a suite of biochemical and cellular assays will be necessary to characterize the compound's effect on target function. This includes determining binding affinities, enzyme inhibition kinetics, and the impact on cellular signaling pathways.
Structural Biology: X-ray crystallography and other structural biology techniques can provide atomic-level insights into the binding mode of this compound with its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding further drug design efforts. acs.org
A thorough understanding of the molecular mechanisms will not only shed light on the compound's therapeutic potential but also contribute to a broader understanding of the biology of its targets.
Rational Design and Optimization of Novel Quinolinone-Based Biologically Active Agents
With a solid understanding of the synthesis and molecular mechanisms, the next logical step is the rational design and optimization of new and improved biologically active agents based on the this compound scaffold. mdpi.commanchester.ac.ukbenthamscience.com This process involves a cyclical approach of designing, synthesizing, and testing new derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
Future research in this area should prioritize:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial. nih.gov This involves synthesizing a series of analogues where different parts of the molecule are systematically modified and evaluating how these changes affect biological activity. The data generated from these studies will inform the design of more potent and selective compounds.
Pharmacokinetic Optimization: Beyond just biological activity, the optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is essential for developing a successful therapeutic agent. acs.org This will involve modifying the structure to improve properties such as solubility, metabolic stability, and oral bioavailability.
The ultimate goal of this rational design process is to develop a lead compound with a desirable balance of potency, selectivity, and drug-like properties.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of novel bioactive agents derived from this compound, the integration of high-throughput screening (HTS) and combinatorial chemistry will be indispensable. yu.edu These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly increasing the efficiency of the drug discovery process.
Future strategies should include:
Combinatorial Library Synthesis: The development of a combinatorial synthesis platform will enable the rapid generation of a large and diverse library of this compound analogues. nih.gov This can be achieved by systematically combining a variety of building blocks in a parallel synthesis format.
High-Throughput Screening (HTS): Once a compound library is generated, HTS can be employed to rapidly screen for compounds with the desired biological activity. yu.eduacs.org This requires the development of robust and automated assays that can be performed in a miniaturized format.
Data Analysis and Hit-to-Lead Optimization: The vast amount of data generated from HTS will require sophisticated data analysis tools to identify promising "hits." researchgate.net Following hit identification, a focused effort will be required to optimize these initial leads into viable drug candidates through the iterative process of rational design and synthesis.
By embracing these modern drug discovery technologies, research into this compound can be significantly accelerated, increasing the likelihood of identifying novel and effective therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-bromo-2,6-dimethylquinolin-4(1H)-one?
The compound is typically synthesized via microwave-assisted cyclization of substituted chalcone precursors using catalysts like InCl₃. For example, a similar quinolinone derivative was synthesized by irradiating a chalcone precursor with silica-supported InCl₃ at 360 W for 5 minutes, yielding 63% product . Alternative methods include acid/base-catalyzed isomerization of 2′-aminochalcones, though these often require harsh conditions (e.g., H₃PO₄ or NaOH) and extended reaction times .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation involves a combination of:
- NMR spectroscopy : Analyze peak splitting patterns (e.g., singlet for methyl groups at δ ~2.5 ppm) and aromatic proton coupling .
- X-ray crystallography : Refinement using SHELXL (via the SHELX suite) provides precise bond lengths and angles. For instance, a related compound’s dihedral angles between fused rings were resolved to <1°, confirming planar geometry .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
Q. What strategies are recommended for locating authoritative literature on this compound?
Use academic databases (PubMed, Web of Science) with keywords like "this compound synthesis" or "quinolinone derivatives." Filter results to review articles for foundational knowledge. Google Scholar’s "Cited by" feature helps track recent applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) for enhanced cyclization efficiency. InCl₃ is preferred for microwave reactions due to its stability at high temperatures .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates.
- Temperature control : Microwave irradiation reduces reaction time (5–10 minutes) compared to conventional heating (hours) .
Q. How should researchers address contradictions in spectral data during characterization?
Adopt an iterative validation approach:
- Cross-reference NMR/IR data with computationally predicted spectra (e.g., DFT calculations).
- Re-examine crystallization conditions: Impurities from solvent traces or incomplete drying can distort XRD results .
- Use complementary techniques (e.g., HRMS for molecular weight confirmation) to resolve ambiguities .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- LogP calculation : Employ tools like ChemAxon or Schrödinger Suite to estimate hydrophobicity, critical for drug-likeness studies. A study on ELQ quinolones used logP to prioritize analogs with optimal membrane permeability .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., malaria parasite enzymes) .
Q. How can researchers investigate the biological activity of this compound?
- In vitro assays : Screen against disease-relevant cell lines (e.g., Plasmodium falciparum for antimalarial activity) using IC₅₀ determination .
- SAR studies : Modify substituents (e.g., replacing Br with Cl or adjusting methyl positions) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
